N,N-diisopropylethylamine borane
Description
Historical Context of Amine-Borane Chemistry
The field of amine-borane chemistry originated with the work of Burg and Schlesinger in 1937. orientjchem.org These compounds are formally described as adducts formed between a Lewis basic amine and a Lewis acidic borane (B79455) (BH₃), creating a dative covalent bond. orientjchem.org Initially, interest in these compounds stemmed from their utility as reducing agents and their role in handling the otherwise reactive and gaseous diborane (B8814927). orientjchem.org Historically, amine-boranes were sometimes referred to as amine-"borines" or "-borazanes."
The stability and reactivity of amine-borane complexes are highly dependent on the nature of the amine. orientjchem.org The general utility of amine-boranes expanded over the decades, finding use in a wide array of applications from organic synthesis to materials science, where they are investigated for hydrogen storage. orientjchem.org The hydridic nature of the hydrogen atoms attached to the boron atom is the source of their diverse reactivity, particularly their reductive capabilities. orientjchem.org
Significance of N,N-Diisopropylethylamine Borane and Related Aminoboranes in Modern Synthetic Chemistry
N,N-diisopropylethylamine (DIPEA), also known as Hünig's base, is a tertiary amine characterized by significant steric hindrance around the nitrogen atom due to the presence of two isopropyl groups and one ethyl group. wikipedia.org This steric bulk renders it a poor nucleophile but an effective organic base, a property that makes it a valuable tool in organic synthesis. wikipedia.org When complexed with borane, it forms this compound (DIPEA-borane), a reagent that combines the reducing power of the borane moiety with the unique steric properties of the parent amine.
The significance of DIPEA-borane and related sterically hindered aminoboranes lies in their controlled reactivity. Unlike less hindered amine-boranes, the release of the borane for reactions such as hydroboration is more controlled, which can lead to higher selectivity. It is used as a reducing agent for functional groups like aldehydes and ketones. viwit.com Furthermore, its application extends to transition metal-catalyzed reactions, such as the Heck and Sonogashira couplings, where the base plays a crucial role. chemicalbook.com
A particularly notable application is in the synthesis of modified oligonucleotides, where DIPEA-borane is used in the creation of biologically active boranophosphonic acids and thymidine (B127349) boranophosphates. jsc-aviabor.com The stability and specific reactivity of the complex make it suitable for multi-step syntheses of complex molecules where mild and selective reagents are necessary. jsc-aviabor.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₈H₂₂BN | alfa-chemistry.com |
| Molar Mass | 143.08 g/mol | alfa-chemistry.com |
| Appearance | Colorless to yellowish transparent liquid | viwit.comjsc-aviabor.com |
| Density | 0.822 - 0.83 g/mL at 25 °C | jsc-aviabor.comalfa-chemistry.com |
| Melting Point | 15-20 °C | jsc-aviabor.com |
| Flash Point | 40 °C | alfa-chemistry.com |
| Refractive Index | n20/D 1.46 |
Scope of Contemporary Academic Research on the Compound
Current academic research continues to explore and expand the applications of this compound and its derivatives. One active area of investigation is its use in dehydrocoupling and dehydropolymerization reactions. researchgate.net These processes, often catalyzed by transition metals, link amine-borane units to form polyaminoboranes, which are inorganic polymers with potential applications in materials science. researchgate.net
Researchers are also investigating DIPEA-borane as a precursor for other valuable synthetic intermediates. For instance, it can be used to generate aminoboranes through dehydrohalogenation reactions. Diisopropylaminoborane (B2863991) has been studied for the palladium-catalyzed borylation of aryl bromides to produce arylboronic acids. organic-chemistry.org This highlights its role not just as a standalone reagent but as a building block for other boron-containing compounds.
Furthermore, the unique reactivity of DIPEA is being leveraged in novel synthetic methodologies. Recent studies have shown its use as a mediator in the electrochemical reduction of azobenzenes, where the common solvent dichloromethane (B109758) surprisingly acts as the hydrogen source. acs.orgorganic-chemistry.org It is also employed as a non-nucleophilic base in multi-component reactions for the synthesis of complex heterocyclic structures like pyranopyrazoles. researchgate.net These studies underscore the ongoing efforts to harness the specific properties of N,N-diisopropylethylamine and its borane complex for the development of new, efficient, and sustainable chemical transformations. acs.orgorganic-chemistry.org
Table 2: Comparison of Selected Amine-Borane Complexes
| Compound | Parent Amine pKa (Conjugate Acid) | Key Features & Reactivity | References |
|---|---|---|---|
| This compound | 8.5 (in DMSO) | Sterically hindered, poor nucleophile; used for selective reductions and as a base in coupling reactions. | wikipedia.org |
| Triethylamine Borane | 9.0 (in DMSO) | Structurally similar to DIPEA-borane but less sterically hindered and slightly more basic; often used interchangeably. wikipedia.org Extremely stable and can be inert in some reactions. orientjchem.org | orientjchem.orgwikipedia.org |
| Aniline-Borane | N/A | Contains an N-phenyl group, which makes it more reactive; hydrolyzes in neutral solvents and is a rapid hydroborating agent at 25°C. | orientjchem.orgresearchgate.net |
| Dimethylamine-Borane | N/A | Used as a reducing agent in applications like electroplating. | orientjchem.org |
Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C8H19N.B/c1-6-9(7(2)3)8(4)5;/h7-8H,6H2,1-5H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKCUMSOQIPHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CCN(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472736 | |
| Record name | Borane N,N-diisopropylethylamine complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88996-23-0 | |
| Record name | Borane N,N-diisopropylethylamine complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane N,N-diisopropylethylamine complex | |
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Synthetic Methodologies for N,n Diisopropylethylamine Borane and Derivatives
Direct Adduct Formation Strategies
The most straightforward method for synthesizing N,N-diisopropylethylamine borane (B79455) is through a direct Lewis acid-base reaction. This strategy involves the reaction of the tertiary amine, N,N-diisopropylethylamine (DIPEA), with a suitable borane source. mdpi.com A common and efficient borane carrier for this purpose is the borane dimethyl sulfide (B99878) complex (BH₃·SMe₂). mdpi.comnih.gov
The reaction is typically exothermic and spontaneous, driven by the formation of a stable dative bond between the electron-deficient boron atom of the borane and the electron-rich nitrogen atom of the amine. mdpi.com The synthesis is generally performed by mixing the amine with the borane complex in an appropriate solvent, such as tetrahydrofuran (B95107) (THF). nih.gov The resulting N,N-diisopropylethylamine borane adduct can then be isolated, often by precipitation from a non-polar solvent like hexanes. nih.gov The formation of the B-N bond can be confirmed using spectroscopic methods, particularly ¹¹B NMR, which shows a characteristic signal for the NBH₃ environment. mdpi.com
| Reactant A | Reactant B | Common Solvent | Product |
| N,N-Diisopropylethylamine (DIPEA) | Borane dimethyl sulfide (BH₃·SMe₂) | Tetrahydrofuran (THF) | This compound |
This table illustrates a typical direct adduct formation reaction.
Synthesis of Diisopropylaminoborane (B2863991) via Dehydrohalogenation Sequences
The synthesis of alkynes can be achieved through a double dehydrohalogenation of alkyl dihalides, a reaction that involves the elimination of two equivalents of a hydrogen halide (HX). youtube.com This process typically employs a strong base to remove a proton and a halide from adjacent carbon atoms. youtube.comyoutube.com While this methodology is well-established for carbon-carbon bond transformations, its application for the direct synthesis of aminoboranes like diisopropylaminoborane from a halogenated precursor is not as commonly documented. In principle, such a pathway would involve the elimination of a hydrogen halide from a hypothetical N-halo-aminoborane precursor, but other synthetic routes are more prevalent.
Preparation from Lithium Aminoborohydrides and Halogenating Agents
A highly effective and widely used method for preparing diisopropylaminoborane involves the reaction of a lithium aminoborohydride (LAB) precursor with a halogenating agent. acs.orgorganic-chemistry.org Specifically, lithium diisopropylaminoborohydride (iPr-LAB) is treated with reagents such as trimethylsilyl (B98337) chloride (TMS-Cl) or benzyl (B1604629) chloride. acs.org
This reaction proceeds cleanly to yield monomeric diisopropylaminoborane [BH₂-N(iPr)₂]. acs.org The steric bulk of the two isopropyl groups on the nitrogen atom prevents the dimerization that is often observed in less hindered aminoboranes. acs.org The synthesis can be carried out in solvents like tetrahydrofuran (THF) or hexanes at ambient temperature, providing the desired diisopropylaminoborane exclusively. acs.org This method is valued for its ability to generate a pure solution of the monomeric aminoborane (B14716983). organic-chemistry.org
| Precursor | Halogenating Agent | Solvent(s) | Product |
| Lithium diisopropylaminoborohydride (iPr-LAB) | Trimethylsilyl chloride (TMS-Cl) | THF or Hexanes | Diisopropylaminoborane [BH₂-N(iPr)₂] |
| Lithium diisopropylaminoborohydride (iPr-LAB) | Benzyl chloride | THF or Hexanes | Diisopropylaminoborane [BH₂-N(iPr)₂] |
This table summarizes the synthesis of diisopropylaminoborane from a lithium aminoborohydride precursor.
In-Situ Generation and Utilization of Diisopropylaminoborane
Diisopropylaminoborane is frequently generated in situ for immediate use in subsequent chemical transformations. acs.org This approach avoids the need for isolation and purification of the reagent, which can be advantageous. The synthesis from lithium diisopropylaminoborohydride and a halogenating agent, as described previously, is a common method for this in situ generation. acs.orgorganic-chemistry.org
Once generated, diisopropylaminoborane serves as a versatile reagent. For instance, it is used for the palladium-catalyzed borylation of aryl bromides to produce arylboronic acids, a reaction that tolerates a variety of functional groups. organic-chemistry.org Another significant application is in reduction reactions. In the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), in situ generated diisopropylaminoborane can efficiently reduce nitriles to their corresponding amines. acs.orgorganic-chemistry.org This reducing system is also capable of reducing other carbonyl compounds, including esters and ketones. acs.orgorganic-chemistry.org
| In-Situ Reagent | Co-reagent/Catalyst | Substrate Example | Product Example |
| Diisopropylaminoborane | Palladium catalyst | Aryl bromide | Arylboronic acid |
| Diisopropylaminoborane | Catalytic LiBH₄ | Aliphatic or Aromatic Nitrile | Primary Amine |
| Diisopropylaminoborane | Catalytic LiBH₄ | Ketone or Ester | Corresponding Alcohol |
This table outlines key applications of in-situ generated diisopropylaminoborane.
Reactivity and Reaction Mechanisms of N,n Diisopropylethylamine Borane
Role as a Reducing Agent in Organic Transformations
N,N-diisopropylethylamine, a sterically hindered amine, forms a borane (B79455) complex that serves as a versatile reducing agent. Its applications span from the reduction of nitriles to mediating electrochemical hydrogenations.
Reduction of Nitriles to Primary Amines with Diisopropylaminoborane (B2863991)
Diisopropylaminoborane has emerged as a valuable reagent for the reduction of a wide array of nitriles to their corresponding primary amines. This transformation is a fundamental process in organic chemistry, providing access to essential building blocks for pharmaceuticals and other functional molecules.
Catalytic Systems and Promoters for Nitrile Reduction
The reduction of nitriles using diisopropylaminoborane ([BH₂(N(iPr)₂)]) is effectively promoted by a catalytic amount of lithium borohydride (B1222165) (LiBH₄). figshare.comnih.govorganic-chemistry.org Research has shown that the presence of a lithium ion source is crucial for the reaction to proceed efficiently. nih.gov
Two primary methods for the preparation of diisopropylaminoborane have been described. One method involves the reaction of diisopropylamineborane with n-butyllithium followed by methyl iodide, which inherently generates traces of LiBH₄, making the resulting solution immediately active for nitrile reduction. nih.gov An alternative preparation using trimethylsilyl (B98337) chloride yields the pure aminoborane (B14716983), which requires the explicit addition of a catalytic amount of LiBH₄ or lithium tetraphenylborate (B1193919) (LiBPh₄) to initiate the reduction of nitriles. nih.gov This highlights the essential role of the lithium cation in activating the nitrile group towards reduction by the aminoborane. organic-chemistry.org
Chemoselectivity and Substrate Scope in Nitrile Reductions
The diisopropylaminoborane/LiBH₄ catalytic system exhibits broad substrate scope and notable chemoselectivity in the reduction of nitriles. figshare.comnih.gov It can effectively reduce both aromatic and aliphatic nitriles to primary amines in good to excellent yields. nih.gov
The electronic nature of substituents on aromatic nitriles significantly influences the reaction conditions required. Benzonitriles bearing electron-withdrawing groups undergo reduction at ambient temperatures, while those with electron-donating groups necessitate higher temperatures (refluxing in tetrahydrofuran) for complete conversion. nih.gov For instance, 2,4-dichlorobenzonitrile (B1293624) is reduced to 2,4-dichlorobenzylamine (B146540) in 99% yield at 25°C, whereas 4-methoxybenzonitrile (B7767037) requires refluxing to achieve an 80% yield of 4-methoxybenzylamine. nih.gov
A key advantage of this system is its tolerance to various functional groups. Unconjugated alkenes and alkynes remain intact during the reduction of a nitrile group within the same molecule. nih.gov For example, 2-hexynenitrile (B14008416) can be selectively reduced to hex-5-yn-1-amine. nih.gov Furthermore, selective reduction of an activated nitrile in the presence of an ester group is also possible at room temperature. nih.gov However, the system does not exhibit selectivity between nitriles and aldehydes, as both functional groups are reduced. nih.gov
Table 1: Reduction of Various Nitriles with Diisopropylaminoborane/cat. LiBH₄
| Nitrile Substrate | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Benzonitrile | Benzylamine | THF, 25°C, 24h | 85 |
| 4-Chlorobenzonitrile | 4-Chlorobenzylamine | THF, 25°C, 8h | 95 |
| 2,4-Dichlorobenzonitrile | 2,4-Dichlorobenzylamine | THF, 25°C, 5h | 99 |
| 4-Methoxybenzonitrile | 4-Methoxybenzylamine | THF, reflux, 24h | 80 |
| Benzyl (B1604629) cyanide | Phenethylamine | THF, 25°C, 24h | 83 |
| 2-Hexynenitrile | Hex-5-yn-1-amine | THF, 25°C, 24h | 80 |
| 4-Cyanophenyl acetate | 4-Aminomethylphenyl acetate | THF, 25°C, 12h | 88 |
Electrochemical Reduction Processes Mediated by N,N-Diisopropylethylamine
N,N-diisopropylethylamine (DIPEA) can also function as a mediator in electrochemical reduction processes. This application offers a sustainable alternative to traditional chemical reductions by avoiding the use of stoichiometric metal reductants.
Hydrogenation of Azobenzenes and Related Substrates
A notable example of DIPEA's role in electrochemistry is the hydrogenation of azobenzenes to their corresponding hydrazobenzenes. organic-chemistry.orgacs.org This process is carried out in an undivided cell under constant current electrolysis, with DIPEA acting as a catalytic mediator. organic-chemistry.orgacs.org The reaction proceeds smoothly at room temperature in dichloromethane (B109758), affording moderate to high yields of the hydrazobenzene (B1673438) products. organic-chemistry.orgresearchgate.net The method demonstrates good functional group tolerance and is applicable to a range of symmetrically and asymmetrically substituted azobenzenes. organic-chemistry.org
Table 2: Electrochemical Hydrogenation of Azobenzenes Mediated by DIPEA
| Azobenzene (B91143) Substrate | Product | Yield (%) |
|---|---|---|
| Azobenzene | 1,2-Diphenylhydrazine | 92 |
| 4,4'-Dimethylazobenzene | 1,2-Di-p-tolylhydrazine | 88 |
| 4,4'-Dichloroazobenzene | 1,2-Bis(4-chlorophenyl)hydrazine | 85 |
| 4-Methoxyazobenzene | 1-(4-Methoxyphenyl)-2-phenylhydrazine | 78 |
| 4-Nitroazobenzene | 1-(4-Nitrophenyl)-2-phenylhydrazine | 72 |
Elucidation of Hydrogen Source in Electrochemical Pathways
A key finding in the electrochemical reduction of azobenzenes mediated by DIPEA is the unexpected role of the solvent, dichloromethane (CH₂Cl₂), as the hydrogen source. figshare.comorganic-chemistry.orgacs.org Mechanistic investigations, including control experiments, suggest a radical-based pathway. organic-chemistry.org It is proposed that the electrochemical reduction of DIPEA initiates a process that leads to the abstraction of hydrogen atoms from the dichloromethane solvent. These hydrogen atoms are then transferred to the azobenzene substrate, resulting in its hydrogenation. This discovery presents a novel and sustainable approach to hydrogenation reactions, utilizing a common organic solvent as the source of hydrogen, thereby avoiding the need for external hydrogen gas or other hydrogen donors. organic-chemistry.orgacs.org
General Reductive Applications of Amine-Borane Complexes
Amine-borane complexes are a class of versatile and stabilized reducing agents used widely in organic synthesis. rsc.org These adducts are formed between a Lewis basic amine and the Lewis acidic borane (BH₃), resulting in air- and moisture-stable compounds that are safer and easier to handle than highly reactive and pyrophoric borane sources like diborane (B8814927) or borane-dimethylsulfide complex. rsc.orgorganic-chemistry.org The stability and reactivity of an amine-borane complex are influenced by the nature of the amine; the strength of the B-N bond determines the hydride-donating ability of the reagent. organic-chemistry.org This tunability allows for the selective reduction of various functional groups. organic-chemistry.org
Amine-boranes are highly selective for the reduction of aldehydes and ketones to their corresponding alcohols. rsc.orgrsc.org They are generally inert towards less reactive functional groups such as carboxylic acids and esters, which allows for chemoselective reductions in multifunctional molecules. rsc.org However, their reductive power can be enhanced by the use of catalysts or activators, expanding their application to the reduction of amides, lactams, enamines, indoles, oximes, and Schiff bases. organic-chemistry.org N,N-diisopropylethylamine borane (DIPEA·BH₃) fits within this class of reagents, primarily functioning to reduce carbonyl groups to alcohols. rsc.org The sterically hindered nature of the N,N-diisopropylethylamine (DIPEA or Hünig's base) provides the complex with a unique reactivity profile. masterorganicchemistry.comkhanacademy.org
Hydroboration Reactions Mediated by this compound Species
Hydroboration is a fundamental reaction in organic chemistry involving the addition of a boron-hydride bond across a carbon-carbon double or triple bond. nih.govyoutube.com This process, typically followed by an oxidative workup, is a cornerstone for the anti-Markovnikov hydration of alkenes and alkynes. nih.govresearchgate.net While borane complexes with ethers (BH₃·THF) or sulfides (BH₃·SMe₂) are common reagents, amine-borane complexes also serve as sources of borane for these transformations. organic-chemistry.orgrsc.org
Hydroboration of Alkenes
The hydroboration of alkenes involves the addition of a B-H bond across the C=C double bond, forming an organoborane intermediate. youtube.comyoutube.com This reaction proceeds in a concerted, syn-addition fashion, where the boron atom adds to the less sterically hindered carbon atom of the double bond (anti-Markovnikov regioselectivity). masterorganicchemistry.comresearchgate.net Subsequent oxidation of the C-B bond, typically with alkaline hydrogen peroxide, replaces the boron with a hydroxyl group, yielding an alcohol. nih.gov
Hydroboration of Alkynes
The hydroboration of alkynes follows a similar mechanism to that of alkenes, involving the syn-addition of the B-H bond across the C≡C triple bond. youtube.com When terminal alkynes are used, this results in the formation of an alkenylborane (or vinylborane) intermediate. khanacademy.org A key challenge in alkyne hydroboration is preventing a second hydroboration from occurring on the resulting alkene. researchgate.netchemrxiv.org To achieve this, sterically bulky borane reagents such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed, which add only once to the triple bond. youtube.comrsc.org
Oxidation of the intermediate alkenylborane yields an enol, which rapidly tautomerizes to the more stable carbonyl compound. khanacademy.org The hydroboration of terminal alkynes with subsequent oxidation leads to the formation of aldehydes, which is an anti-Markovnikov outcome. khanacademy.orgresearchgate.net The use of this compound can be envisioned in this context, where the bulky amine could potentially modulate the reactivity of the borane. Catalytic hydroboration of alkynes using various main-group or transition-metal-free systems has also been developed, broadening the scope and efficiency of this transformation. rsc.orgbeilstein-journals.orgnih.gov
Initiation of Radical Addition Reactions (e.g., SF₅Cl Addition)
Amine-borane complexes, including this compound (DIPEA·BH₃), have been successfully employed as thermal radical initiators for the addition of pentafluorosulfanyl chloride (SF₅Cl) to unsaturated compounds. researchgate.net This method provides a safer, air-stable alternative to the traditionally used and pyrophoric triethylborane (B153662) (Et₃B). researchgate.net The reaction proceeds via a free-radical mechanism where the amine-borane complex initiates the formation of the pentafluorosulfanyl radical (SF₅•), which then propagates the addition across an alkene or alkyne. researchgate.net
The utility of this method was demonstrated with several unsaturated compounds. While diisopropylamine (B44863) borane (DIPAB) and dicyclohexylamine (B1670486) borane (DICAB) were found to be generally more efficient, DIPEA·BH₃ also successfully initiated the desired radical addition. researchgate.net This approach allows the SF₅Cl addition to be conducted under milder conditions in standard laboratory glassware, avoiding the need for specialized equipment like autoclaves. researchgate.net
Table 1: this compound Initiated SF₅Cl Addition
| Substrate | Product Yield (%) |
|---|---|
| Alkene Derivatives | 3 - 85% |
| Alkyne Derivatives | 3 - 85% |
Data sourced from a study on amine-borane complex-initiated SF₅Cl radical additions. researchgate.net
Auxiliary Role in Electrocatalytic Borylation Processes
This compound and related aminoboranes can play a crucial role in modern catalytic borylation reactions. While not always "electrocatalytic" in the strictest sense, they serve as key precursors or reagents in electrophilic C-H borylation processes. Highly electrophilic borenium cations, generated from hindered amine-borane complexes through activation with electrophiles or strong acids, can perform intramolecular C-H borylation. rsc.orgnih.gov This allows for the insertion of boron into C-H bonds under significantly milder conditions than older thermal methods. rsc.org
In these reactions, the amine ligand is not merely a spectator; it directs the borylation and stabilizes the reactive boron species. For instance, N-directed electrophilic C-H borylation is a powerful method for creating novel boron-containing materials. nih.gov Furthermore, aminoboranes like diisopropylaminoborane have been used as the boron source in iridium-catalyzed C-H borylation of arenes, where the resulting aminoborylated products are readily converted to valuable boronic acid derivatives. nih.gov This highlights the auxiliary but essential role of the amine-borane structure in facilitating advanced catalytic C-B bond formation.
One-Pot Hydrogenolysis/Hydroboration Coupling Reactions
A novel synthetic strategy involves the one-pot synthesis of hydroboranes from haloboranes and dihydrogen (H₂), followed by the in-situ hydroboration of an unsaturated substrate. In this system, a base is required to trap the acid that is released during the hydrogenolysis of the haloborane. N,N-diisopropylethylamine has proven to be an effective base for this purpose.
In a representative system, the hydrogenolysis of a haloborane in the presence of H₂ and N,N-diisopropylethylamine generates the active hydroborane species. This species can then immediately react with an alkene present in the same pot to perform a hydroboration. This one-pot hydrogenolysis/hydroboration coupling reaction streamlines the synthesis of organoboranes from stable and readily available precursors. Research has shown that trialkylamines, including N,N-diisopropylethylamine, give good yields of the desired hydroborane, enabling the subsequent coupling reaction.
Table 2: Efficiency of Bases in Hydroborane Synthesis for One-Pot Reactions
| Base | Yield of Hydroborane (%) |
|---|---|
| Triethylamine | 75% |
| N,N-diisopropylethylamine | 60% |
| N,N-dicyclohexylmethylamine | 72% |
Data reflects the yield of the hydroborane intermediate generated via hydrogenolysis in the presence of various bases.
Lewis Acid-Base Adduct Formation and Borane Activation
The formation of an adduct between a Lewis base and a Lewis acid, such as borane (BH₃), is a fundamental concept in chemistry. winthrop.eduyoutube.com In the case of N,N-diisopropylethylamine (DIPEA) borane, the nitrogen atom of the bulky amine donates its lone pair of electrons to the empty p-orbital of the boron atom in borane, forming a stable coordinate covalent bond. youtube.comchemicalbook.com This creates the this compound adduct (i-Pr₂NEt·BH₃). atamanchemicals.com The stability and reactivity of this adduct are governed by the electronic and steric properties of the amine. youtube.comnih.gov
Activation of the borane moiety within the adduct is crucial for its subsequent reactions. This activation often involves the generation of more electrophilic boron species, such as borocations and borenium ions, which can then participate in a variety of chemical transformations. nih.govnih.gov
Generation and Characterization of Borocations and Borenium Species
Borocations and the closely related borenium species are highly reactive electrophilic intermediates. Their generation from stable amine-borane adducts typically requires the removal of a hydride (H⁻) or another anionic group from the boron center.
The formation of borenium cations from amine-borane adducts can proceed through several mechanistic pathways. One common method is hydride abstraction. researchgate.net This process involves a strong Lewis acid or a carbocation that removes a hydride ion from the BH₃ group of the adduct. For instance, trityl cation, [Ph₃C]⁺, can react with dimeric aminoboranes to abstract a hydride, leading to the formation of a borocation. nih.gov This reaction is driven by the formation of the stable triphenylmethane.
Another pathway involves the reaction with protic acids that possess a non-coordinating anion, such as HNTf₂ (bis(trifluoromethanesulfonyl)imide). nih.gov The acid protonates the amine-borane adduct, leading to the elimination of H₂ and the formation of a borenium species where the triflimide anion is coordinated to the boron. The nature of the anion is critical; very weakly coordinating anions like [B(C₆F₅)₄]⁻ can lead to further reactivity, as they provide insufficient stabilization for the initially formed borocation. nih.gov
In some cases, the reaction pathways can involve dimeric species with multiple charges. Research has shown that electron-rich, Lewis acidic diboranes can react with N-heterocyclic aromatics to form unprecedented tetracationic tetraboron cyclophanes. nih.gov While not directly involving this compound, this illustrates the capacity of boron centers to form complex, charged dimeric and oligomeric structures.
More relevantly, dimeric aminoboranes, such as [H₂BNR₂]₂, which are in equilibrium with their monomeric forms, can be activated to form various cationic species. nih.gov The activation of these dimers can lead to the formation of bridged cations. For example, the reaction of [Me₂NBH₂]₂ with an activator can result in a triboron species containing a three-center two-electron B–H–B bond, which is a monocation. nih.gov The stability of these dimeric structures and their propensity to dissociate into monomers are key factors in their reactivity. The B₂N₂ core in dimeric aminoboranes is often weakly bound, making them prone to dissociation. nih.gov
Influence of Steric Hindrance of the N,N-Diisopropylethylamine Ligand on Borane Adduct Stability and Reactivity
The N,N-diisopropylethylamine ligand is characterized by significant steric bulk due to the two isopropyl groups and one ethyl group attached to the nitrogen atom. chemicalbook.comwikipedia.org This steric hindrance profoundly influences the stability and reactivity of its borane adduct. nih.gov
The steric crowding around the nitrogen atom makes it a poor nucleophile but a good, non-nucleophilic base for scavenging protons. wikipedia.org In the context of its borane adduct, this steric bulk weakens the B-N dative bond compared to adducts with less hindered amines. A weaker bond means the borane (BH₃) can be more easily released or transferred to a substrate. This makes sterically hindered amine-borane adducts highly reactive hydroborating agents. nih.gov
Research by Herbert C. Brown and colleagues systematically studied the effect of steric bulk on the complexing ability of various N,N-dialkyl-tert-alkylamines with borane and the reactivity of the resulting adducts. nih.gov Their findings demonstrate a clear inverse relationship: as the steric bulk of the amine increases, its complexing ability with borane decreases, while the reactivity of the amine-borane adduct as a hydroborating agent increases. nih.gov
| Amine | Complexing Ability with Borane (Decreasing Order) | Adduct Reactivity toward 1-Octene (Increasing Order) |
|---|---|---|
| t-OctNMe₂ | 1 | 6 |
| t-OctNEtMe | 2 | 5 |
| t-OctN-(CH₂CH₂)₂O | 3 | 4 |
| t-OctNEt₂ | 4 | 3 |
| t-OctNBuiMe | 5 | 2 |
| t-OctNPr(n)₂ | 6 | 1 |
Data adapted from a study on N,N-dialkyl-tert-alkylamines, illustrating the principle of how increasing steric bulk around the nitrogen atom affects the stability (complexing ability) and reactivity of the corresponding borane adducts. nih.gov
Cooperative Effects in Lewis Acid-Base Interactions
Cooperative effects in Lewis acid-base interactions refer to scenarios where both the acidic and basic components of an adduct, or the adduct in concert with another molecule, participate in a reaction. nih.gov A prominent example of this concept is the chemistry of Frustrated Lewis Pairs (FLPs). researchgate.net An FLP consists of a sterically hindered Lewis acid and Lewis base that, due to steric repulsion, cannot form a classical adduct. researchgate.net This "frustrated" combination can activate small molecules like H₂, CO₂, and others.
While this compound is a stable, classical adduct, the principles of cooperativity are still relevant. The introduction of Lewis acidic borane groups into the secondary coordination sphere of metal complexes has been shown to augment the metal's reactivity and induce distinct selectivity in processes like C-H activation. nih.gov This is achieved through Lewis-acid-induced polarization of metal-ligand bonds, demonstrating a cooperative effect between the primary metal center and the appended borane. nih.gov Similarly, placing two weakly Lewis acidic moieties, such as a fluorophosphonium and a borane, in close proximity within a single molecule can lead to enhanced catalytic reactivity due to cooperative Lewis acidity. nih.gov
Polymerization Reactions Involving Diisopropylaminoborane
Aminoboranes, including diisopropylaminoborane ([BH₂N(iPr)₂]), can serve as monomers in polymerization reactions, typically through processes like dehydrocoupling. mdpi.com These reactions involve the elimination of hydrogen gas (H₂) between two aminoborane units to form a B-N linkage, extending the polymer chain.
The thermal stability of the aminoborane is a critical factor. Some amine borane adducts are relatively stable and can undergo dehydrocoupling to produce polymers, which can then serve as precursors to advanced materials like boron carbon nitride (BCN) ceramics upon pyrolysis. mdpi.com However, many simpler amine borane adducts tend to decompose at elevated temperatures by breaking the B-N bond rather than undergoing clean polymerization. mdpi.com
Diisopropylaminoborane itself has been studied primarily as a reducing agent and for borylation reactions. organic-chemistry.org However, the broader field of borane chemistry has seen significant advances in using boranes as catalysts for polymerization. rsc.org For example, simple trialkylboranes have proven to be highly effective catalysts for both the homo- and copolymerization of epoxides, offering excellent functional group tolerance and control over the polymerization process. rsc.org While this is a catalytic role rather than a monomeric one, it highlights the expanding utility of borane species in polymer science. The dehydrocoupling of aminoboranes remains a key route to polyaminoboranes, which are of interest for their potential as ceramic precursors and in other materials science applications.
Uncatalyzed Formation of Polyaminoboranes from Monomeric Diisopropylaminoborane
The uncatalyzed polymerization of aminoboranes represents a direct, metal-free route to polyaminoboranes, which are inorganic analogues of polyolefins. nih.gov A key example is the solventless reaction between diisopropylaminoborane and primary amines, such as n-butylamine. nih.gov The outcome of this reaction is highly dependent on the temperature.
When the reaction is conducted at room temperature, it results in a mixture of boron-containing species, including those with B(sp²)H, B(sp³)H₂, and B(sp³)H₃ moieties. nih.gov However, by lowering the temperature, the reaction pathway is altered significantly. At low temperatures under solventless conditions, the reaction proceeds selectively to yield high-mass polybutylaminoborane. nih.gov This method has been extended to a variety of primary amines, providing an efficient and direct metal-free synthesis of high molecular mass polyaminoboranes in good to high yields under very mild conditions. nih.gov
Kinetically Controlled Step-Growth Polymerization Mechanisms
The selective formation of high molecular mass polyaminoboranes at low temperatures points to a kinetically controlled polymerization process. nih.gov Polymerization mechanisms are generally categorized as either chain-growth or step-growth. In chain-growth polymerization, a monomer adds to a growing polymer chain one at a time, often leading to high molecular weights even at low monomer conversion. nih.gov In contrast, step-growth polymerization involves reactions between monomers, dimers, and other oligomers, where the molecular weight builds up slowly and high molecular weights are only achieved at very high conversion rates. youtube.com
While many metal-catalyzed dehydropolymerization reactions of amine-boranes follow a chain-growth mechanism nih.gov, studies of some early transition metal catalysts, such as titanium-based systems, indicate a step-growth mechanism. youtube.com The uncatalyzed, low-temperature polymerization of diisopropylaminoborane with primary amines is proposed to proceed via a kinetically controlled step-growth pathway, where the selective, sequential addition of aminoborane units is favored over the side reactions that occur at room temperature. nih.gov
Structural Elucidation of Polyaminoborane Backbones
The characterization of polyaminoboranes is crucial for understanding their material properties. A combination of computational and experimental techniques is used to elucidate the structure of their B-N backbones.
Computational Studies: Ab initio computational methods have been employed to investigate the structures and properties of polyaminoborane oligomers. nsf.gov These studies analyze various conformations of the polymer backbone, identifying the most stable structures through analysis of dihedral angles. For instance, analysis of a tetramer revealed that the most stable helicoidal structure involves a terminal coil with specific dihedral angles. nsf.gov Such calculations provide insight into geometries, rotational profiles, and electronic properties that complement experimental data. nsf.gov
Experimental Characterization: A suite of analytical techniques is used to determine the structure of synthesized polyaminoboranes. The analysis of poly(N-methylaminoborane) and its copolymers has shown them to be essentially linear, high molecular weight materials. nih.gov Key experimental techniques include:
Mass Spectrometry (ESI-MS): Ultrahigh-resolution electrospray mass spectrometry helps in determining the molecular weight and confirming the linear structure of soluble polymers. nih.gov
Nuclear Magnetic Resonance (NMR): Solid-state ¹¹B and ¹H NMR spectroscopy are vital for characterizing the local bonding environment of the boron and hydrogen atoms in the polymer backbone, for both soluble and insoluble products. nih.gov
Infrared (IR) Spectroscopy: IR analysis is used to identify the characteristic B-H and N-H stretching and bending vibrations within the polymer. nih.gov
Wide-Angle X-ray Scattering (WAXS): WAXS provides information on the degree of crystallinity and the spacing between polymer chains in the solid state. nih.govbeilstein-journals.org Differences in the d-spacing observed in WAXS patterns can indicate structural variations or different degrees of crystallinity in the polyaminoborane samples. beilstein-journals.org
Boron Transfer Reactions Utilizing Diisopropylaminoborane
Diisopropylaminoborane is an effective reagent for transferring a boron moiety to a carbon atom, creating synthetically valuable organoboranes and their derivatives.
Palladium-Catalyzed Conversion of Aryl Halides to Boronates
The palladium-catalyzed cross-coupling of a boron reagent with an aryl halide, known as the Miyaura-Ishiyama borylation, is a cornerstone method for synthesizing arylboronates. organic-chemistry.org This reaction typically involves a Pd(0) catalyst, a base, and a boron source. nih.gov Common boron reagents used in this transformation include pinacolborane (HBpin) and bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govresearchgate.net The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boron reagent and subsequent reductive elimination to yield the arylboronate product and regenerate the catalyst. nih.gov
A thorough literature search did not yield specific examples of this compound or its monomeric form, diisopropylaminoborane, being used as the primary boron source in the palladium-catalyzed conversion of aryl halides to boronates. This specific transformation appears to be undocumented, with other boron sources being predominantly used for this catalytic route.
Grignard Reagent-Mediated Borylation under Barbier Conditions
A highly effective method for the borylation of organic halides utilizes diisopropylaminoborane in conjunction with Grignard reagents, particularly under Barbier conditions. The Barbier reaction is distinct from a typical Grignard reaction in that the organometallic reagent is generated in situ in the presence of the electrophile (in this case, diisopropylaminoborane). This one-pot procedure avoids the need for low temperatures and expensive transition metal catalysts.
In this process, an organic halide reacts with magnesium metal in the presence of diisopropylaminoborane. The Grignard reagent forms and is immediately trapped by the aminoborane, leading to the formation of an organo(diisopropylamino)borane. This intermediate is then hydrolyzed under mild acidic conditions to afford the corresponding boronic acid in good to excellent yields. The reaction is versatile, accommodating a range of aliphatic, aromatic, and heteroaromatic halides.
The table below summarizes the results for the borylation of various organic bromides with diisopropylaminoborane under Barbier conditions.
| Organic Bromide | Reaction Time (h) | Isolated Yield of Boronic Acid (%) | Reference |
|---|---|---|---|
| Bromobenzene | 2 | 95 | |
| 4-Bromotoluene | 2 | 94 | |
| 4-Bromoanisole | 3 | 96 | |
| 1-Bromonaphthalene | 3 | 93 | |
| 2-Bromothiophene | 2 | 85 | |
| 1-Bromobutane | 3 | 82 |
Mechanistic Investigations and Computational Chemistry of N,n Diisopropylethylamine Borane Systems
Elucidation of Detailed Reaction Pathways and Transient Intermediates
The reaction pathways of amine-boranes are dominated by processes such as dehydrogenation (dehydrocoupling) and hydride transfer. nih.govwikipedia.org In catalytic dehydrocoupling, a common pathway involves the release of H₂ to form aminoboranes and their subsequent oligomers or polymers. For a secondary amine-borane like dimethylamine-borane (Me₂NH·BH₃), catalytic dehydrogenation typically leads to the formation of a cyclic dimer, [Me₂N-BH₂]₂. wikipedia.orgacs.org
A proposed general mechanism for metal-catalyzed dehydrocoupling involves several key steps:
Coordination: The amine-borane adduct coordinates to the metal center.
Activation: An activation step, often involving oxidative addition of a B-H or N-H bond to the metal.
H₂ Elimination: Release of a molecule of hydrogen.
Monomer Formation: Formation of a transient monomeric aminoborane (B14716983) (R₂N=BH₂).
Oligomerization/Polymerization: The highly reactive aminoborane monomers can then dimerize or polymerize. nih.gov
In the case of DIPEA-borane, the extreme steric bulk of the two isopropyl groups and the ethyl group would be expected to significantly influence this pathway. While the initial steps of catalyst coordination and H₂ release to form a transient monomeric aminoborane, iPr₂EtN=BH₂, are plausible, the subsequent dimerization or oligomerization would be severely sterically hindered. This suggests that reactions involving DIPEA-borane may favor pathways that rely on the monomeric aminoborane intermediate or that the monomer itself might be more persistent than less hindered analogues. acs.org
Some amine-borane adducts are known to be transiently stable or decompose upon attempted isolation. acs.org The reactivity of these systems often involves a complex interplay between dissociation, substituent redistribution, and hydrogen transfer. acs.org For instance, heating B-methylated amine-boranes can lead to scrambling of methyl and hydrogen substituents on the boron atom, a process believed to occur via dissociation and recombination through diborane (B8814927) intermediates. acs.org Given the steric strain in DIPEA-borane, a dissociative pathway, where the amine and borane (B79455) entities react separately, might be more accessible compared to concerted intramolecular processes. nih.gov
In metal-free transfer hydrogenation reactions, amine-boranes can reduce substrates like imines through concerted pathways involving six-membered ring transition states. nih.gov The bulky nature of DIPEA-borane could, however, disfavor such tightly organized transition states, potentially opening up alternative, stepwise pathways or requiring highly specific substrates that can accommodate the steric demand.
Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States
Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of chemical reactions, providing crucial insights into reaction energetics, transition states (TS), and the stability of intermediates. For amine-borane systems, DFT calculations have been used to elucidate mechanisms for dehydrogenation, hydrolysis, and transfer hydrogenation. nih.govresearchgate.netacs.orgresearchgate.net
For example, DFT studies on the magnesocenophane-catalyzed dehydrocoupling of dimethylamine (B145610) borane revealed a detailed pathway involving the formation of a magnesium amido-borane intermediate, subsequent reaction with another amine-borane molecule, H₂ release, and β-hydride elimination to regenerate the catalyst. researchgate.netrsc.org The calculated free energy profile for such a process allows for the identification of the highest energy barrier, corresponding to the rate-determining step.
A key application of DFT is in comparing competing reaction pathways. In the dehydrogenation of ammonia-borane catalyzed by an Iridium pincer complex, DFT calculations were performed to assess two potential pathways involving different basic sites on the ligand ("C-path" vs. "N-path"). The calculations revealed that the most favorable mechanism involves metal-ligand cooperation via a reversible metal-amine/metal-amido interconversion. acs.org
While a full DFT study on DIPEA-borane is not available in the cited literature, we can analyze data from analogous systems. The table below presents calculated free energy barriers for key steps in different amine-borane reactions.
For DIPEA-borane, it is anticipated that the activation energies for steps involving significant steric reorganization, such as the formation of a compact, multi-molecular transition state, would be considerably higher than those for less hindered amines. Conversely, the electronic effect of the three alkyl groups on the nitrogen atom increases its electron-donating ability, which could influence the energetics of bond formation and cleavage at the borane center.
Kinetic Analyses for Rate-Determining Step Identification and Catalyst Inhibition Studies
Kinetic studies are fundamental to understanding reaction mechanisms, identifying rate-determining steps (RDS), and uncovering factors that may inhibit catalysis. Detailed kinetic analyses of the rhodium-catalyzed dehydrocoupling of H₃B·NMe₂H and dehydropolymerization of H₃B·NMeH₂ have provided significant mechanistic insights. acs.orgnih.gov These studies revealed that the reactions exhibit saturation kinetics, consistent with a Michaelis-Menten type mechanism where the catalyst reversibly binds the amine-borane substrate. nih.gov A key finding was an induction period, suggesting the initial pre-catalyst is converted into a more active species, proposed to be a Rh-amido-borane complex. acs.orgnih.gov
A powerful tool for probing the RDS is the kinetic isotope effect (KIE). In the Rh-catalyzed system, a KIE of 2.1 ± 0.2 was observed upon deuteration of the N-H bond, indicating that N-H bond activation is the turnover-limiting step. nih.gov In a different system involving a W/Pd bimetallic catalyst for dimethylamine-borane dehydrogenation, a very large KIE of 20.6 ± 0.3 was measured, providing strong evidence that proton transfer from the N-H bond is the RDS. nih.gov
Catalyst inhibition is another critical aspect. In the Rh-catalyzed dehydrocoupling, it was noted that allowing H₂ to build up in a closed system significantly slows the reaction rate, indicating product inhibition. acs.org This is a common phenomenon in dehydrogenation catalysis. For a sterically hindered substrate like DIPEA-borane, the amine itself could act as an inhibitor by strongly coordinating to the catalyst's active site without undergoing reaction, or by preventing the approach of other reactants. The dissociation of the bulky amine from a metal center might be slow, potentially impeding catalytic turnover.
Computational Modeling of N,N-Diisopropylethylamine Borane Lewis Acid-Base Interactions
The core of an amine-borane adduct is the dative bond between the Lewis basic nitrogen atom and the Lewis acidic boron atom. Computational chemistry provides powerful methods to dissect the nature and strength of this interaction. While DIPEA itself is known as a non-nucleophilic base due to steric hindrance, wikipedia.org the formation of a stable adduct with the small Lewis acid BH₃ is well-established.
The stability of Lewis acid-base adducts can be evaluated by calculating the adduct formation energy. For a series of N-heterocyclic carbene (NHC)-borane adducts with B(C₆F₅)₃, DFT calculations were used to determine the thermodynamics of adduct formation. acs.org The stability of these adducts serves as a measure of the "frustration" in a frustrated Lewis pair (FLP); highly stable adducts are not "frustrated" and show no reactivity towards small molecules like H₂. acs.org
Energy decomposition analysis (EDA) is a computational technique that partitions the total interaction energy (ΔE_int) into physically meaningful components:
Pauli Repulsion (ΔE_Pauli): The destabilizing steric-electronic repulsion between the occupied orbitals of the fragments.
Electrostatic Interaction (ΔE_elstat): The classical electrostatic attraction between the fragments.
Orbital Interaction (ΔE_orb): The stabilizing interaction from the mixing of occupied and unoccupied orbitals, which includes the primary donor-acceptor (HOMO-LUMO) interaction.
Studies on NHC-borane complexes have used these methods to analyze the B-C bond. researchgate.net A similar approach can be applied to the B-N bond in DIPEA-borane. The interaction would be characterized by:
A significant Pauli repulsion term due to the bulky isopropyl and ethyl groups.
A strong orbital interaction term, driven by the good σ-donating ability of the sp³-hybridized nitrogen.
A substantial electrostatic interaction , arising from the polarity of the B-N bond.
The table below shows calculated adduct formation energies for various Lewis base adducts with the strong Lewis acid B(C₆F₅)₃, illustrating the range of interaction strengths.
While these data are for carbene adducts with a different borane, they demonstrate the principle. For DIPEA-borane (iPr₂EtN·BH₃), the interaction energy would reflect a balance between the strong electronic donation from the nitrogen and the significant steric repulsion from the alkyl groups. This balance dictates its stability and reactivity, making it a potent yet selective hydride source in organic synthesis.
Spectroscopic Characterization and Analytical Techniques in N,n Diisopropylethylamine Borane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of N,N-diisopropylethylamine borane (B79455), providing detailed information about its electronic environment, structure, and dynamics.
Boron-11 (B1246496) NMR Spectroscopy for Speciation and Adduct Identification
Boron-11 (¹¹B) NMR spectroscopy is particularly powerful for studying amine-borane adducts due to the high natural abundance (80.4%) and sensitivity of the ¹¹B nucleus. nih.gov The formation of a dative bond between the nitrogen atom of N,N-diisopropylethylamine and the boron atom of borane induces a significant change in the coordination and electronic environment of the boron atom. This change is readily observed in the ¹¹B NMR spectrum.
The coordination of the lone pair of the amine to the empty p-orbital of the borane changes the boron center from a three-coordinate (trigonal planar) to a four-coordinate (tetrahedral) state. This results in a characteristic upfield shift in the ¹¹B NMR chemical shift compared to free borane. nih.gov For amine-borane adducts, the ¹¹B NMR signal typically appears in the range of -5 to -20 ppm, using BF₃·Et₂O as a reference. nih.gov
Furthermore, the signal for the BH₃ group in the adduct is split into a 1:3:3:1 quartet due to the coupling between the boron-11 nucleus (spin I=3/2) and the three equivalent hydrogen atoms. nih.gov The magnitude of the one-bond boron-hydrogen coupling constant (¹JB-H) is typically around 96-98 Hz. nih.gov The presence of this distinct quartet provides definitive evidence for the formation and presence of the N-BH₃ adduct in solution. evitachem.comwikipedia.org
Table 1: Representative ¹¹B NMR Data for Amine-Borane Adducts
| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|---|
| Aniline-borane derivative | CDCl₃ | -13.02 | Quartet | 96.8 |
| Prolinol-borane derivative | DMSO-d₆ | -16.43 | Quartet | 96.0 |
This table presents typical ¹¹B NMR characteristics for amine-borane adducts to illustrate the principles applied to N,N-diisopropylethylamine borane. Data sourced from nih.gov.
Proton and Fluorine NMR in Mechanistic Investigations
Proton (¹H) NMR spectroscopy complements ¹¹B NMR by providing detailed structural information about the organic amine portion of the adduct. In this compound, ¹H NMR can confirm the integrity of the diisopropylethyl groups and show the electronic effects of borane coordination. The protons on the carbons adjacent to the nitrogen atom experience a downfield shift upon adduct formation. The borane (BH₃) protons themselves often appear as a broad quartet, resulting from coupling to the ¹¹B nucleus. nih.gov
In mechanistic studies, ¹H NMR is a primary tool for monitoring reaction progress over time. nih.gov For instance, in reactions where this compound is used as a reducing agent, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction kinetics. acs.org
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive technique for mechanistic analysis, although its application requires the presence of a fluorine atom within the reacting system. nih.govuniv-paris13.fr In the context of this compound research, ¹⁹F NMR would be employed in studies involving fluorinated substrates or reagents. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it ideal for detecting subtle changes in the electronic environment, identifying fluorine-containing intermediates, and elucidating reaction pathways. While specific mechanistic studies on DIPEA-borane using ¹⁹F NMR are not widely documented, the technique remains a powerful option for appropriately designed experiments.
Mass Spectrometry for Product and Intermediate Characterization
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of reaction products and intermediates. While obtaining a mass spectrum of the intact, often labile, this compound adduct can be challenging, MS is frequently used to characterize the parent amine or products derived from its reactions. nih.gov
High-Resolution Mass Spectrometry (HRMS) is particularly crucial, as it provides a highly accurate mass measurement that can be used to confirm the elemental formula of a compound. nih.gov For the this compound adduct (C₈H₂₂BN), HRMS would be the definitive method to verify its composition.
In practice, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often used to analyze the volatile components of a reaction mixture. The electron ionization (EI) mass spectrum of N,N-diisopropylethylamine (DIPEA), the parent amine, shows a characteristic fragmentation pattern that can be used to identify this moiety. nist.govmassbank.eu
Table 2: Key Mass Spectrometry Fragmentation Peaks for N,N-Diisopropylethylamine (Parent Amine)
| m/z | Relative Intensity | Interpretation |
|---|---|---|
| 129 | 29.96% | Molecular Ion [M]⁺ |
| 114 | 87.20% | Loss of a methyl group [M-CH₃]⁺ |
| 72 | 99.99% | Loss of an isopropyl group [M-C₃H₇]⁺ |
Data obtained from Electron Ionization (EI) GC-MS. Source: massbank.eu.
Tandem mass spectrometry (MS-MS) on the protonated parent amine ([M+H]⁺, m/z 130) further aids in structural confirmation, showing major fragments at m/z 88.1 and 86.2. nih.gov This information is invaluable for identifying DIPEA-related species in complex reaction mixtures.
X-ray Diffraction Analysis of Solid-State Structures
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing accurate bond lengths, bond angles, and intermolecular interactions.
However, obtaining a single crystal suitable for XRD analysis of this compound is challenging due to its low melting point of 15-17 °C, which means it exists as a liquid under standard laboratory conditions. evitachem.comjsc-aviabor.com This practical difficulty explains the scarcity of its crystal structure in the literature.
For related organoboron compounds, XRD has been successfully applied. For example, the crystal structure of bis(diisopropylamino)fluoroborane reveals key structural features, such as the planarity of the N-B-N unit and the partial double-bond character of the B-N bonds. researchgate.net Such studies demonstrate the power of XRD to elucidate steric effects and intermolecular forces, insights that are transferable to understanding the likely solid-state behavior of this compound if it were crystallized at low temperatures.
Calorimetric Analytical Tools for Reaction Thermodynamics
Calorimetry provides direct measurement of the heat changes associated with chemical reactions, offering fundamental thermodynamic data. For the formation of amine-borane adducts, the reaction is typically exothermic.
Calvet calorimetry has been used to determine the enthalpy of reaction for the formation of various amine-borane adducts from the corresponding amine and a borane complex. evitachem.com These measurements confirm the spontaneous and favorable nature of the adduct formation. While specific data for DIPEA-borane is not detailed in the surveyed literature, the enthalpies for other amine-boranes provide representative values for the strength of the N→B dative bond.
Table 3: Enthalpies of Reaction for the Formation of Various Amine-Borane Adducts
| Amine-Borane Adduct | Enthalpy of Reaction (ΔH) [kJ mol⁻¹] |
|---|---|
| Cyclopropylamine borane (C3AB) | -40.8 |
| 2-Ethyl-1-hexylamine borane (C2C6AB) | -39.0 |
| Didodecylamine borane ((C12)2AB) | -56.3 |
Data obtained by Calvet calorimetry for the reaction of the amine with (CH₃)₂S·BH₃. Source: evitachem.com.
In addition to formation enthalpy, Differential Scanning Calorimetry (DSC) is employed to study the thermal stability and decomposition of amine-borane adducts. evitachem.comwikipedia.org DSC scans reveal temperatures for melting, crystallization, and decomposition, which are critical parameters for applications such as hydrogen storage or as chemical reagents at elevated temperatures.
Advanced Applications and Future Research Directions of N,n Diisopropylethylamine Borane
Role as a Precursor for Boron-Containing Materials
N,N-diisopropylethylamine borane (B79455) serves as a precursor for the synthesis of various boron-containing materials. One notable application is in the preparation of precursors for boronic oligonucleotide sequences. jsc-aviabor.com This involves leveraging the borane complex to introduce boron atoms into oligonucleotide structures, which have potential applications in fields like boron neutron capture therapy.
Another significant use is in the synthesis of boranophosphonic acids, which are of interest for their potential biological activities. jsc-aviabor.com The controlled reactivity of DIPEA-borane allows for the targeted borylation of organic molecules to create these complex structures.
The development of novel boron-containing polymers is another area where DIPEA-borane shows promise. While research is ongoing, the ability of amine-boranes to undergo controlled polymerization could lead to new materials with unique thermal and electronic properties. evitachem.com
Development of Novel Catalytic Systems Based on Amine-Borane Activation
The activation of amine-borane adducts is a key area of research for developing novel catalytic systems. The interaction between a Lewis acid (borane) and a Lewis base (amine) in these adducts can be harnessed for catalysis. chemrevlett.com Research has shown that electron-deficient boranes can mediate hydride abstraction from C-H bonds in amines, generating reactive iminium hydridoborate salts that can participate in catalytic processes. rsc.org
One area of exploration is the use of metal complexes to catalyze the dehydrogenation of amine-boranes. For example, iridium-based catalysts have been shown to be effective in releasing hydrogen from ammonia-borane, a related amine-borane. researchgate.net This suggests the potential for developing similar catalytic systems for DIPEA-borane for applications in hydrogen storage or transfer hydrogenation reactions.
Furthermore, cooperative activation involving both the phosphorus and nitrogen atoms in phosphine-amide ligands has been shown to cleave the B-H bond in pinacolborane, leading to catalytic hydroboration. nih.govresearchgate.net This principle could be extended to systems involving DIPEA-borane, opening up new avenues for catalytic transformations.
Strategies for Enhancing Reactivity and Stereoselectivity in Borane-Mediated Transformations
Enhancing the reactivity and stereoselectivity of reactions involving borane adducts is a central goal in synthetic chemistry. With sterically hindered amine-boranes like DIPEA-borane, the bulky nature of the amine can influence the stereochemical outcome of reactions. wikipedia.org
One strategy involves the use of chiral catalysts to control the stereoselectivity of borane-mediated reductions. While not specific to DIPEA-borane, the principles of asymmetric catalysis are broadly applicable. For instance, chiral oxazaborolidine catalysts are well-known for their ability to effect enantioselective reductions of ketones with borane sources.
Another approach is the modification of the borane reagent itself. The development of new borane derivatives can lead to enhanced reactivity and selectivity. For example, diisopropylaminoborane (B2863991) has been studied for the mild palladium-catalyzed borylation of aryl bromides. organic-chemistry.org
| Strategy | Description | Potential Application with DIPEA-Borane |
| Chiral Catalysis | Employment of a chiral catalyst to induce stereoselectivity in a reaction. | Enantioselective reduction of prochiral ketones or imines. |
| Ligand Modification | Altering the ligands on a metal catalyst to fine-tune its electronic and steric properties. | Improving the efficiency and selectivity of metal-catalyzed reactions involving DIPEA-borane. |
| Reagent Modification | Synthesizing new borane reagents with different steric and electronic properties. | Developing novel borylating agents with enhanced reactivity or selectivity. |
Integration of N,N-Diisopropylethylamine Borane Chemistry with Flow Chemistry and Electrochemistry
The integration of DIPEA-borane chemistry with modern synthetic techniques like flow chemistry and electrochemistry presents exciting opportunities. Flow chemistry, with its precise control over reaction parameters and enhanced safety, is well-suited for handling reactive intermediates often generated in borane-mediated reactions.
In the realm of electrochemistry, N,N-diisopropylethylamine (DIPEA), the parent amine of DIPEA-borane, has been utilized as a catalytic mediator in the electrochemical reduction of azobenzenes. acs.orgresearchgate.net In this process, dichloromethane (B109758) acts as the hydrogen source. acs.orgresearchgate.net This suggests the potential for developing electrochemical methods that directly utilize DIPEA-borane as a hydride source or explore its electrochemical activation. A recent study demonstrated the use of DIPEA as both a C2 feedstock and a base to promote conductivity in the anodic formation of cinnamaldehydes. researchgate.net
| Technique | Potential Advantages with DIPEA-Borane | Example Application |
| Flow Chemistry | Improved control over reaction temperature, pressure, and mixing; enhanced safety for handling reactive species; potential for automated synthesis and scale-up. | Continuous flow hydroboration or reduction reactions using DIPEA-borane. |
| Electrochemistry | Use of electricity to drive chemical reactions, often under mild conditions; potential to avoid stoichiometric chemical oxidants or reductants. | Electrochemical activation of DIPEA-borane for reductive transformations or coupling reactions. |
Exploration of New Chemical Space with Hindered Amine-Borane Adducts
The study of hindered amine-borane adducts, such as DIPEA-borane, opens doors to exploring new areas of chemical reactivity. The steric bulk of the amine can stabilize reactive boron species and influence reaction pathways in unique ways.
One area of interest is the synthesis and reactivity of N-heterocyclic carbene (NHC)-boranes. nih.gov These compounds are often highly stable and exhibit a rich chemistry distinct from traditional boranes. nih.gov The principles learned from NHC-boranes could inspire the design of new hindered amine-borane adducts with tailored properties.
The synthesis of borane-amines with high-nitrogen heterocycles has also been investigated, although many of these adducts have shown limited stability. nih.gov Nevertheless, these studies provide valuable insights into the factors governing the stability and reactivity of amine-borane complexes. The synthesis of new amine-borane adducts, such as those derived from cyclopropylamine, 2-ethyl-1-hexylamine, and didodecylamine, continues to expand the library of available reagents and materials. mdpi.com
Q & A
Q. What are the common synthetic applications of N,N-diisopropylethylamine borane in organic chemistry?
this compound (DIPEA·BH₃) is widely used as a reducing agent and stabilizing complex in radical-initiated reactions. For example, it facilitates the addition of SF₅Cl to alkenes under controlled temperatures (−40°C to 25°C) in solvents like hexane or ethyl acetate, though yields are lower compared to other amine-borane complexes (e.g., diisopropylamine borane) . It also serves as a base in peptide coupling reactions, where it neutralizes acids generated during HATU-mediated amide bond formation .
Q. How should researchers characterize the purity and stability of this compound?
Purity can be assessed via gas chromatography (GC) or NMR spectroscopy, focusing on the absence of free borane (BH₃) or decomposed byproducts. Stability studies should evaluate moisture sensitivity: the compound hydrolyzes in aqueous environments, releasing hydrogen gas. Storage recommendations include airtight containers under inert gas (e.g., nitrogen) at −20°C in moisture-free conditions .
Q. What solvents and conditions are optimal for reactions involving this compound?
Non-polar solvents like hexane or methyl tert-butyl ether (MTBE) are preferred for radical reactions due to their low polarity and compatibility with borane complexes. Reaction temperatures should remain below 25°C to prevent borane dissociation. For coupling reactions, polar aprotic solvents (e.g., dichloromethane) with stoichiometric DIPEA·BH₃ (3 equivalents) are typical .
Advanced Research Questions
Q. Why does this compound underperform compared to other amine-borane complexes in radical addition reactions?
Mechanistic studies suggest steric hindrance from the bulky diisopropylethylamine group limits borane’s accessibility to reaction intermediates. For instance, in SF₅Cl radical additions, DIPEA·BH₃ yields ≤40% product, while less hindered complexes (e.g., dicyclohexylamine borane) achieve ≥75% yields. Computational modeling of transition states could further clarify steric/electronic effects .
Q. How does this compound influence reaction kinetics in asymmetric syntheses?
Kinetic studies in peptide synthesis reveal that DIPEA·BH₃ accelerates reaction rates by scavenging protons, shifting equilibria toward product formation. However, competing side reactions (e.g., racemization) may occur at elevated temperatures. Time-resolved NMR or IR spectroscopy can monitor intermediate species to optimize reaction timelines .
Q. What strategies mitigate hydrogen gas release during large-scale use of this compound?
Hydrogen evolution, a safety hazard, is minimized by controlled reagent addition rates and using gas burets to quantify gas release. In situ FTIR monitoring of BH₃ consumption can preempt excessive gas buildup. Alternatively, substituting with less volatile borane complexes (e.g., borane-dimethyl sulfide) may be safer for bulk reactions .
Q. How does solvent polarity affect the reducing power of this compound?
Polar solvents (e.g., acetonitrile) stabilize borane’s lone pairs, reducing its Lewis acidity and reactivity. In contrast, non-polar solvents enhance borane’s electrophilicity, improving reduction efficiency. Solvent screening via Design of Experiments (DoE) methodologies, coupled with Hammett parameter analysis, can identify optimal solvent-reagent pairs .
Data Contradictions and Troubleshooting
Q. Discrepancies in reported yields for DIPEA·BH₃-mediated reactions: How to resolve?
Variations arise from differences in borane complex purity, solvent dryness, or reaction scale. For reproducibility, standardize borane titration methods (e.g., GC headspace analysis for BH₃ content) and pre-dry solvents over molecular sieves. Cross-validate results with alternative complexes (e.g., borane-THF) to isolate reagent-specific effects .
Q. Conflicting reports on DIPEA·BH₃’s role in catalytic cycles: Is it a catalyst or stoichiometric agent?
While DIPEA·BH₃ acts stoichiometrically in most reductions (e.g., ketone-to-alcohol), recent studies suggest catalytic potential in hydride transfers when paired with hydrogen acceptors (e.g., NAD⁺ analogs). Cyclic voltammetry and isotopic labeling (e.g., deuterated borane) can clarify turnover numbers and mechanistic pathways .
Safety and Handling
Q. What are critical safety protocols for handling this compound?
Use flame-resistant labware and conduct reactions in fume hoods with blast shields. Avoid skin contact (toxic upon absorption) by wearing nitrile gloves and goggles. Spills should be neutralized with damp sand or sodium bicarbonate, followed by disposal as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
